GSK3beta Inhibitor XVIII

Vue d'ensemble

Description

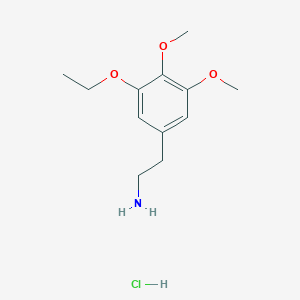

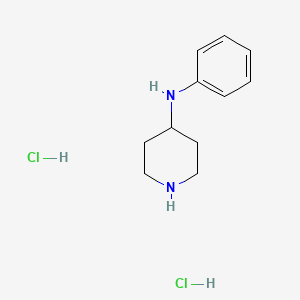

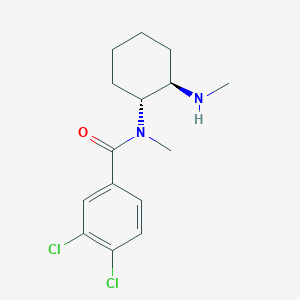

GSK3beta Inhibitor XVIII, also referenced under CAS 1139875-74-3, is a small molecule/inhibitor that controls the biological activity of GSK-3β . It is primarily used for Phosphorylation & Dephosphorylation applications . It is a cell-permeable thienylpyrimidine compound .

Molecular Structure Analysis

The molecular formula of this compound is C20H20ClN5OS . The IUPAC name is [2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone . The exact mass is 413.1077091 g/mol .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 413.9 g/mol . It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 89.6 Ų .

Applications De Recherche Scientifique

Role in Cellular Signaling

GSK3beta (Glycogen synthase kinase-3beta) is a key enzyme in cellular signaling. It is regulated by phosphorylation and controls functions of various metabolic, signaling, and structural proteins. Notably, it regulates many transcription factors like AP-1, CREB, HSF-1, NFAT, Myc, beta-catenin, C/EBP, and NFkappaB. Its inhibition by lithium suggests its potential role in bipolar mood disorder and Alzheimer's disease, where it interacts with components of the plaque-producing amyloid system and the microtubule-binding protein tau, contributing to neurofibrillary tangles (Grimes & Jope, 2001).

Involvement in Tumorigenesis and Cancer Chemotherapy

GSK3beta is crucial in cell proliferation, differentiation, motility, and survival. Its aberrant regulation is linked to various pathologies including non-insulin-dependent diabetes mellitus, cardiovascular diseases, neurodegenerative diseases, and bipolar disorder. Its role in cancer is complex, acting as a "tumor suppressor" for some tumors but promoting growth in others. It also mediates drug sensitivity/resistance in cancer chemotherapy, making it a significant factor in therapeutic targeting (Luo, 2009).

Importance in Molecular Recognition for Drug Design

Understanding the dynamic nature of GSK3beta is crucial for the structure-based design of inhibitors, which could be beneficial for treating diseases like diabetes and Alzheimer's. The study of protein plasticity in drug design is exemplified by methods like ASP (active-site pressurization), highlighting the importance of considering the flexible nature of GSK3beta in therapeutic interventions (Mazanetz et al., 2008).

Therapeutic Potential for Diabetes and Neurodegenerative Diseases

GSK3 inhibitors show promise for treating diabetes and neurodegenerative diseases due to their role in regulating a range of cellular functions. The development of these inhibitors is guided by the biology of GSK3 and its involvement in diseases like Alzheimer's. The challenge lies in balancing the diverse roles of GSK3 in cellular processes while minimizing potential side effects (Cohen & Goedert, 2004).

Mécanisme D'action

Target of Action

The primary target of GSK3beta Inhibitor XVIII is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways . It exists as two isozymes that are encoded by two separate genes, GSK-3α and β .

Mode of Action

This compound interacts with its target, GSK-3, by inhibiting its activity . GSK-3 targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition by this compound stimulates biological responses .

Biochemical Pathways

GSK-3β is involved in multiple key cell-signaling pathways and has various phosphorylation targets . It was originally thought to regulate hepatic glycolysis by phosphorylating and inhibiting hepatic glycogen synthase . More studies have shown that gsk-3β plays important roles in the occurrence and development of human key diseases .

Result of Action

The inhibition of GSK-3 by this compound has been implicated in psychiatric conditions, cognitive dysfunction, and neurodegeneration . Studies have shown that inhibiting GSK-3β can improve memory deficits and cognitive function . It is also thought to reduce acute myocardial infarction, suppress inflammation, protect the lung from acute injury, delay pulmonary fibrosis, and improve severe cardiac dysfunction .

Analyse Biochimique

Biochemical Properties

GSK3beta Inhibitor XVIII interacts with several enzymes, proteins, and other biomolecules to exert its effects. It primarily targets GSK3beta, inhibiting its kinase activity. This inhibition leads to the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound interacts with other proteins such as tau, which is involved in neurodegenerative diseases like Alzheimer’s . By inhibiting GSK3beta, this compound prevents the hyperphosphorylation of tau, thereby reducing the formation of neurofibrillary tangles.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, it promotes cell survival and differentiation by modulating the Wnt/β-catenin signaling pathway . In cancer cells, this compound inhibits cell proliferation and induces apoptosis by affecting the PI3K/Akt and NF-κB signaling pathways . Furthermore, this compound influences gene expression and cellular metabolism by regulating the activity of transcription factors such as c-Myc and CREB .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of GSK3beta, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. For instance, the inhibition of GSK3beta results in the stabilization of β-catenin, which translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and differentiation . Additionally, this compound modulates the activity of other kinases and phosphatases, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, reducing its efficacy . Long-term studies have shown that continuous inhibition of GSK3beta can result in sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GSK3beta activity and exerts therapeutic effects without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including glycogen metabolism and glucose homeostasis . By inhibiting GSK3beta, the compound enhances glycogen synthesis and reduces gluconeogenesis, leading to improved glucose utilization . Additionally, this compound interacts with enzymes such as glycogen synthase and pyruvate dehydrogenase, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects. The localization and accumulation of the compound are influenced by factors such as cellular uptake mechanisms and binding affinity to target proteins.

Propriétés

IUPAC Name |

[2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDIUVXCUVQLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/no-structure.png)

![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)